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Compound of Interest

Compound Name: 2-cyclohexylidenepropanoic Acid

CAS No.: 77124-22-2

Cat. No.: B2529893

Get Quote

Technical Monograph: 2-
Cyclohexylidenepropionic Acid
Physicochemical Properties, Synthetic
Architectures, and Pharmacological Utility
Part 1: Executive Summary & Structural Analysis
2-Cyclohexylidenepropionic acid represents a specialized class of

-unsaturated carboxylic acids serving as a critical scaffold in medicinal chemistry and organic
synthesis. Structurally, it features a lipophilic cyclohexylidene ring fused to a propionic acid
backbone at the

-carbon. This unique geometry combines the steric bulk of a cyclohexane ring with the reactive
electrophilicity of an acrylic acid derivative, making it a versatile "junction" molecule for
fragment-based drug discovery (FBDD).

1.1 Chemical Identity
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IUPAC Name: 2-Cyclohexylidenepropanoic acid

Molecular Formula:

Molecular Weight: 154.21 g/mol

Key Functional Groups:

Cyclohexylidene Moiety: Provides lipophilicity and steric occlusion, often used to mimic

phenyl rings in saturation-focused medicinal chemistry (bioisostere).

-Unsaturated Carboxyl Group: Acts as a Michael acceptor and a handle for further
derivatization (esterification, amidation).

1.2 Structural & Electronic Properties
The molecule exhibits a conjugated

-system extending from the carbonyl oxygen through the alkene double bond to the cyclohexyl
ring. Unlike its aromatic analog (2-phenylacrylic acid), the cyclohexylidene group is non-planar
(chair conformation), offering distinct 3D-spatial occupancy that can improve selectivity in
enzyme binding pockets (e.g., COX enzymes, HPPD).

Property Value / Characteristic Relevance

Hybridization
(C2, C3),

(Ring)

Allows for planar conjugation

at the reaction center while

maintaining bulk.

LogP (Predicted) ~2.4 - 2.8
Moderate lipophilicity; suitable

for membrane permeability.

pKa (Predicted) ~4.5

Typical for conjugated

carboxylic acids; exists as

carboxylate at physiological

pH.

Reactivity
Electrophilic at

-carbon

Susceptible to Michael addition

by nucleophiles (thiols,

amines).
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Part 2: Synthetic Methodologies
The synthesis of 2-cyclohexylidenepropionic acid is a classic demonstration of the Horner-

Wadsworth-Emmons (HWE) reaction, favored over the Wittig reaction due to the stabilization

provided by the phosphonate carbanion and the ease of byproduct removal.

2.1 Primary Synthesis: Horner-Wadsworth-Emmons Olefination
This protocol ensures high yields and controls the reaction kinetics to prevent polymerization of

the sensitive acrylic acid derivative.

Reagents:

Substrate: Cyclohexanone (Symmetric ketone).

Reagent: Triethyl 2-phosphonopropionate (The "Horner" reagent).

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Solvent: THF or Benzene (anhydrous).

Protocol:

Activation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C under

. Dropwise add triethyl 2-phosphonopropionate (1.1 eq). Stir for 1 hour until

evolution ceases and the solution clears (formation of the phosphonate carbanion).

Coupling: Add cyclohexanone (1.0 eq) slowly to the carbanion solution. The reaction is

exothermic; maintain temperature <30°C.

Reflux: Heat to 60°C for 2-4 hours to drive the reaction to completion.

Workup: Quench with dilute HCl. Extract with diethyl ether. The intermediate (ethyl ester) is

isolated via distillation.

Hydrolysis: The ester is hydrolyzed using LiOH in THF/Water (1:1) at ambient temperature to

yield the free acid.
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2.2 Visualization: Synthetic Pathway
The following diagram illustrates the HWE mechanism and subsequent hydrolysis.
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Click to download full resolution via product page

Figure 1: Step-wise synthesis of 2-cyclohexylidenepropionic acid via HWE olefination.

Part 3: Functional Applications & Biological
Relevance[1][2][3]
While 2-cyclohexylidenepropionic acid acts primarily as a chemical building block, its

derivatives exhibit distinct biological activities, particularly in metabolic regulation and

inflammation.

3.1 Metabolic Modulation (Hypoglycemic Activity)
Research indicates that hydrazone derivatives of this acid function as hypoglycemic agents.

Mechanism: The hydrazone moiety (formed by reacting the acid with hydrazine derivatives)

mimics metabolic intermediates that inhibit Monoamine Oxidase (MAO) or interact with

glucose regulatory pathways.

Key Finding: The 2-(2-cyclohexyl-ethylhydrazono)-propionic acid derivative has been shown

to lower blood glucose in animal models without inducing lactic acidosis, a common side

effect of biguanides.

3.2 Synthetic Precursor for NSAIDs
The molecule serves as a precursor to 2-cyclohexylpropionic acid (via catalytic hydrogenation

using Pd/C).
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Relevance: Saturated cyclohexyl acids are often investigated as "non-aromatic" analogs of

Ibuprofen or Naproxen. Removing the aromatic ring alters the metabolic stability (reducing

CYP450 oxidation) and changes the binding affinity to COX-1/COX-2 enzymes.

Reaction:2-Cyclohexylidenepropionic acid + H2 (Pd/C) -> 2-Cyclohexylpropionic acid.

3.3 Polymer Chemistry
The

-methyl and cyclohexyl groups provide steric bulk that disrupts polymer chain packing.

Function: Used as a co-monomer to lower the glass transition temperature (

) and increase the solubility of polyacrylates in organic solvents.

Part 4: Safety & Handling Protocols
As an organic acid and irritant, strict safety protocols are required during synthesis and

handling.

Hazard Identification:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Procedure:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All synthesis steps involving NaH or volatile solvents must be performed in a

fume hood.

Storage: Store in a cool, dry place under inert gas (

) to prevent slow oxidation of the double bond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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